molecular formula C10H13ClF3NO B14744316 (S)-1-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

(S)-1-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

Cat. No.: B14744316
M. Wt: 255.66 g/mol
InChI Key: JJQVDJPKDKPJFE-RGMNGODLSA-N
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Description

(S)-1-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a methoxy group and a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate phenyl ethanone derivative.

    Reduction: The phenyl ethanone derivative is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine through a substitution reaction with an amine source, such as ammonia or an amine derivative.

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

(S)-1-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
  • 1-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-amine
  • 1-(2-methoxyphenyl)ethan-1-amine

Uniqueness

(S)-1-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H13ClF3NO

Molecular Weight

255.66 g/mol

IUPAC Name

(1S)-1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H12F3NO.ClH/c1-6(14)8-5-7(10(11,12)13)3-4-9(8)15-2;/h3-6H,14H2,1-2H3;1H/t6-;/m0./s1

InChI Key

JJQVDJPKDKPJFE-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)C(F)(F)F)OC)N.Cl

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)OC)N.Cl

Origin of Product

United States

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